N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
Description
The compound N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide features a hybrid structure combining three critical motifs:
- A 1,3,4-oxadiazole ring, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- A 2,3-dihydrobenzo[b][1,4]dioxin moiety, which contributes to π-π stacking interactions and modulates electronic properties .
- A 3-phenylpropanamide chain, which may influence lipophilicity and target engagement.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(9-7-14-4-2-1-3-5-14)21-20-23-22-19(27-20)13-15-6-8-16-17(12-15)26-11-10-25-16/h1-6,8,12H,7,9-11,13H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYPCLVITWEJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can be represented as follows:
This compound features a 1,3,4-oxadiazole moiety which is known for its diverse biological activities. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin group may contribute to its pharmacological properties.
Anticancer Properties
The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer potential. Research indicates that compounds with this scaffold exhibit significant cytotoxicity against various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Many 1,3,4-oxadiazole derivatives act as inhibitors of key kinases involved in cancer progression. For instance, compounds targeting glycogen synthase kinase 3 (GSK-3) have shown promise in reducing tumor growth in preclinical models .
- Apoptosis Induction : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins .
- Cell Cycle Arrest : These compounds can also cause cell cycle arrest at various phases (G1 or G2/M), thereby preventing cancer cell proliferation .
Neuroprotective Effects
In addition to anticancer activity, the compound may exhibit neuroprotective effects. The modulation of GSK-3 activity is particularly relevant here since dysregulation of this enzyme is implicated in neurodegenerative diseases such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups on the oxadiazole ring and the dihydrobenzo[dioxin] moiety for enhancing biological activity:
| Compound | GSK-3α Inhibition (%) | GSK-3β Inhibition (%) | Remarks |
|---|---|---|---|
| Lead Compound | 80 | 45 | High activity observed |
| Modified Compound A | 36 | 0 | Loss of GSK-3β inhibition |
| Modified Compound B | 0 | 0 | No activity observed |
The table illustrates that modifications to the dihydrobenzo[dioxin] structure can significantly alter inhibitory potency against GSK isoforms .
Study on Anticancer Activity
A notable study evaluated a series of 1,3,4-oxadiazole derivatives including N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide against various cancer cell lines. The results indicated potent antiproliferative effects with IC50 values in the micromolar range. Mechanistic studies confirmed that these compounds induced apoptosis via caspase activation pathways and inhibited tumor growth in xenograft models .
Neuroprotective Studies
Another research effort focused on the neuroprotective potential of oxadiazole derivatives in models of Alzheimer's disease. The study found that these compounds could reduce tau phosphorylation and amyloid-beta accumulation in neuronal cells. This suggests a dual role for N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide as both an anticancer agent and a neuroprotective agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide. For instance:
- Study Findings : A related oxadiazole derivative demonstrated significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .
Antimicrobial Properties
The antimicrobial efficacy of oxadiazole derivatives has been well-documented. For example:
- Biological Assays : A series of synthesized 1,3,4-oxadiazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results with significant zones of inhibition .
Anti-Diabetic Activity
Emerging research indicates that oxadiazole compounds may also exhibit anti-diabetic properties:
- In Vivo Studies : Compounds similar to N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide were tested in genetically modified Drosophila melanogaster, revealing a significant reduction in glucose levels .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and biological evaluation of new oxadiazole derivatives showed that certain compounds induced apoptosis in glioblastoma cells through DNA damage mechanisms. The findings suggest that these derivatives could serve as lead compounds for further development in cancer therapy.
Case Study 2: Antimicrobial Activity
In another investigation involving the synthesis of novel oxadiazoles, researchers reported strong antimicrobial activity against fungal strains. The compounds were assessed using the disc diffusion method, revealing effective inhibition against Candida albicans.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole and Benzodioxin Moieties
Compounds featuring 1,3,4-oxadiazole and benzodioxin groups are frequently explored for their pharmacological properties. Key examples include:
Compound 19 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide)
- Structure : Replaces the phenylpropanamide group with a trifluoromethylbenzamide.
- Molecular Weight : ~439.3 g/mol (estimated from C₂₁H₁₆F₃N₃O₄).
- Activity : Inhibits Ca²⁺/calmodulin-stimulated adenylyl cyclases (AC1/AC8), suggesting utility in chronic pain management.
- Synthesis : Prepared via coupling of 3-(trifluoromethyl)benzoic acid with a benzodioxin-oxadiazole intermediate using cesium carbonate and DMF.
N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Structure : Substitutes the oxadiazole with an isoxazole ring.
- Molecular Weight : 432.4 g/mol.
- Activity: Unreported, but the quinazolinone moiety is associated with kinase inhibition.
Comparison :
- The isoxazole ring may reduce planarity compared to oxadiazole, affecting binding pocket compatibility.
Benzodioxin-Containing Anti-Inflammatory Agents
Compound 7 ((E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide)
- Structure : Benzodioxin linked to an acrylamide group.
- Activity: Demonstrates anti-neuroinflammatory effects in LPS-induced BV-2 microglial cells, outperforming the drug minocycline.
Comparison :
- The acrylamide chain in Compound 7 enables covalent binding to targets, whereas the phenylpropanamide in the target compound may rely on non-covalent interactions.
- The hydroxyl and methoxy groups on Compound 7 enhance solubility but reduce blood-brain barrier penetration compared to the lipophilic phenyl group.
Propanamide Derivatives in Agrochemicals
Propanil (N-(3,4-dichlorophenyl)propanamide)
- Structure : Simple propanamide with dichlorophenyl.
- Use : Herbicide targeting acetolactate synthase in plants.
Comparison :
- The absence of heterocyclic rings (oxadiazole, benzodioxin) in propanil limits its application to agrochemicals rather than pharmaceuticals.
- Chlorine atoms in propanil increase electrophilicity, contrasting with the electron-rich benzodioxin in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
